molecular formula C8H4BrFO2 B1381454 2-Bromo-4-fluorobenzo[b]furan-3(2H)-one CAS No. 1823346-06-0

2-Bromo-4-fluorobenzo[b]furan-3(2H)-one

Cat. No. B1381454
M. Wt: 231.02 g/mol
InChI Key: HTIAYVZCJFGJTE-UHFFFAOYSA-N
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Description

“2-Bromo-4-fluorobenzo[b]furan-3(2H)-one” is likely a brominated and fluorinated derivative of benzo[b]furan . Benzo[b]furan is a heterocyclic compound, consisting of fused benzene and furan rings .


Synthesis Analysis

While specific synthesis methods for “2-Bromo-4-fluorobenzo[b]furan-3(2H)-one” are not available, benzo[b]furan derivatives can be synthesized through various methods. For instance, one study optimized the synthesis of 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylates based on the reactions of alkyl 3-bromo-3-nitroacrylates with cyclic CH-acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-4-fluorobenzo[b]furan-3(2H)-one” would depend on its specific structure. Brominated and fluorinated organic compounds often have unique properties due to the presence of halogens .

Scientific Research Applications

Environmental Toxicology and Health Implications

Research has extensively documented the toxicological profiles and environmental behaviors of PBDDs and PBDFs, offering insights that may apply to related brominated and fluorinated compounds like 2-Bromo-4-fluorobenzo[b]furan-3(2H)-one. For instance, Birnbaum et al. (2003) reviewed the health effects of PBDDs and PBDFs, highlighting their similarity in toxicity to their chlorinated counterparts and emphasizing the need for further research due to limited exposure data (Birnbaum, Staskal, & Diliberto, 2003). Piskorska-Pliszczynska and Maszewski (2014) also reviewed the health hazards of brominated dioxins and furans, calling for more comprehensive exposure assessments and toxicological evaluations (Piskorska-Pliszczynska & Maszewski, 2014).

Analytical and Synthetic Chemistry

On the synthetic side, advancements in the synthesis of brominated and fluorinated compounds are directly relevant to 2-Bromo-4-fluorobenzo[b]furan-3(2H)-one. Qiu et al. (2009) discussed a practical method for synthesizing 2-Fluoro-4-bromobiphenyl, a compound with structural similarities, highlighting the importance of developing efficient synthesis routes for such chemicals (Qiu, Gu, Zhang, & Xu, 2009). This work underscores the relevance of chemical synthesis studies in understanding and utilizing brominated and fluorinated furanones.

Environmental Impact and Remediation

Research into the environmental impact and remediation of brominated and fluorinated compounds, including their role as persistent organic pollutants (POPs), offers insights into the potential challenges and applications of managing compounds like 2-Bromo-4-fluorobenzo[b]furan-3(2H)-one. Studies by Zhang et al. (2016) on the formation of dioxins and furans from brominated flame retardants stress the environmental implications of these substances and the need for effective control strategies (Zhang, Buekens, & Li, 2016).

Safety And Hazards

The safety and hazards of “2-Bromo-4-fluorobenzo[b]furan-3(2H)-one” would depend on its specific properties. As with all chemicals, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for research on “2-Bromo-4-fluorobenzo[b]furan-3(2H)-one” would likely depend on its potential applications. Benzo[b]furan derivatives have been studied for their potential use in various fields, including pharmaceuticals and materials science .

properties

IUPAC Name

2-bromo-4-fluoro-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFO2/c9-8-7(11)6-4(10)2-1-3-5(6)12-8/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTIAYVZCJFGJTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=O)C(O2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-fluorobenzo[b]furan-3(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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